molecular formula C13H19F2N5O2 B7079137 N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B7079137
M. Wt: 315.32 g/mol
InChI Key: XQSHJQKZFRDMBX-UHFFFAOYSA-N
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Description

N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is an intriguing compound with a multifaceted profile. Characterized by its difluoromethoxy and methylpyrazole functional groups, it represents an interesting blend of heterocyclic chemistry. Its unique structure opens numerous possibilities in terms of reactivity and application.

Properties

IUPAC Name

N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N5O2/c1-18-11(22-12(14)15)7-10(17-18)16-13(21)20-6-5-19-4-2-3-9(19)8-20/h7,9,12H,2-6,8H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSHJQKZFRDMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)NC(=O)N2CCN3CCCC3C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be approached through a sequence of well-planned steps, involving the construction of both the pyrazole and pyrrolopyrazine moieties. Starting with the formation of the 1-methylpyrazole core, further modifications such as difluoromethoxylation are introduced. This is followed by the assembly of the pyrrolopyrazine structure, typically through cyclization reactions under specific conditions—like the use of anhydrous solvents and controlled temperatures to ensure the proper formation of the desired bicyclic ring system.

Industrial Production Methods: On an industrial scale, streamlined methodologies would employ continuous flow reactors to manage the precise reaction conditions and high throughput required. The use of catalytic systems, like palladium or platinum catalysts, could aid in facilitating these reactions efficiently while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions at the methylpyrazole moiety, leading to the formation of carboxylated derivatives.

  • Reduction: : Reduction at the difluoromethoxy group can potentially yield fluoromethoxy compounds.

  • Substitution: : The aromatic nature of the pyrazole ring makes it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Using agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Utilizing nucleophiles or electrophiles under acidic or basic conditions.

Major Products

  • Oxidation: : Carboxylic acids and ketones.

  • Reduction: : Methoxy derivatives and alkanes.

  • Substitution: : Varied substituted pyrazole and pyrrolopyrazine compounds, depending on the nature of the substituent.

Scientific Research Applications

N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown promise across various fields:

  • Chemistry: : As a building block for more complex heterocyclic compounds, facilitating the exploration of new chemical reactions.

  • Medicine: : Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Mechanism: The mechanism involves interactions at a molecular level where the difluoromethoxy and carboxamide groups potentially play crucial roles in binding to specific molecular targets.

Molecular Targets and Pathways: Depending on its application, the primary molecular targets could be enzymes or receptors. The pathways engaged may include inhibition of enzyme activity or modulation of receptor-ligand interactions, thereby influencing biological responses.

Comparison with Similar Compounds

When comparing N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide with similar compounds, such as other difluoromethoxy-substituted pyrazoles or pyrrolopyrazines, its unique combination of functional groups stands out. Similar compounds include:

  • 1-methyl-3,5-difluoromethoxypyrazole

  • 3-carboxamide pyrrolopyrazines

  • Difluoromethoxypyrrolopyrazine derivatives

This compound exhibits enhanced reactivity and specificity, making it a valuable candidate for various scientific endeavors.

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